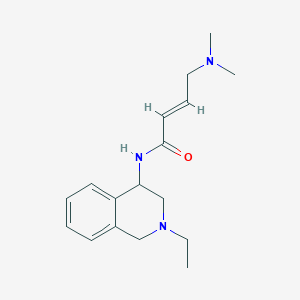
(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. DMABN belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. This compound has also been reported to activate the Nrf2-ARE pathway, which plays a critical role in the cellular defense against oxidative stress. Furthermore, this compound has been found to interact with various proteins, such as heat shock proteins and tubulin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for protecting cells from oxidative damage. This compound has also been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in the pathogenesis of various diseases. Moreover, this compound has been shown to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, such as its low bioavailability and poor pharmacokinetic properties. This compound also exhibits some cytotoxicity at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide. One direction is to explore the structure-activity relationship of this compound and its derivatives, which may lead to the discovery of more potent and selective compounds. Another direction is to investigate the pharmacokinetics and biodistribution of this compound in animal models, which may provide insights into its therapeutic potential. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the bioavailability and efficacy of this compound. Finally, the evaluation of this compound in clinical trials may pave the way for its use in the treatment of various diseases.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide involves the condensation of 2-ethyl-3,4-dihydro-1H-isoquinoline-4-carbaldehyde with (E)-4-(dimethylamino)but-2-enamide in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has been reported to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-20-12-14-8-5-6-9-15(14)16(13-20)18-17(21)10-7-11-19(2)3/h5-10,16H,4,11-13H2,1-3H3,(H,18,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVXFHDOJLEDBU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2=CC=CC=C2C1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC(C2=CC=CC=C2C1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

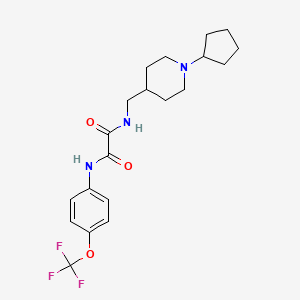
![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)
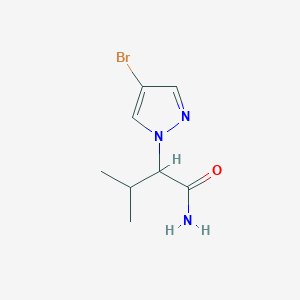
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/no-structure.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)
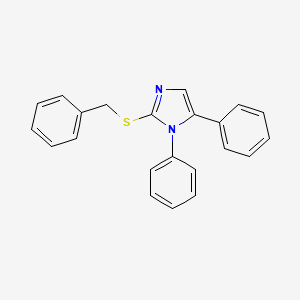
![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)
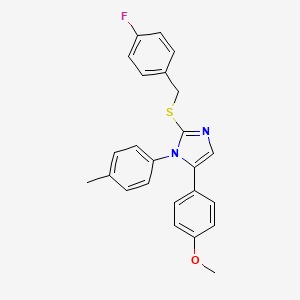
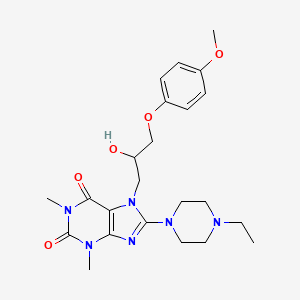
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)